molecular formula C12H16ClN5O B503831 N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine CAS No. 876897-45-9

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine

Cat. No.: B503831
CAS No.: 876897-45-9
M. Wt: 281.74g/mol
InChI Key: SDRBISVFYBFOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and ethoxy groups, and a tetrazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 2-ethoxybenzyl alcohol to form 5-chloro-2-ethoxybenzyl chloride. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, followed by alkylation with ethyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with proteins in a manner similar to natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxy-benzyl)-(1-ethyl-1H-tetrazol-5-yl)-amine
  • (5-Chloro-2-ethoxy-benzyl)-(1-methyl-1H-tetrazol-5-yl)-amine
  • (5-Bromo-2-ethoxy-benzyl)-(1-ethyl-1H-tetrazol-5-yl)-amine

Uniqueness

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorine and ethoxy groups on the benzyl ring, along with the ethyl-substituted tetrazole, makes it a versatile compound for various applications.

Properties

CAS No.

876897-45-9

Molecular Formula

C12H16ClN5O

Molecular Weight

281.74g/mol

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine

InChI

InChI=1S/C12H16ClN5O/c1-3-18-12(15-16-17-18)14-8-9-7-10(13)5-6-11(9)19-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15,17)

InChI Key

SDRBISVFYBFOTC-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OCC

Canonical SMILES

CCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OCC

solubility

27.3 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.